4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a butyl group, a chlorine atom, and a tetrazole ring attached to the chromen-2-one core
Properties
Molecular Formula |
C15H15ClN4O3 |
|---|---|
Molecular Weight |
334.76 g/mol |
IUPAC Name |
4-butyl-6-chloro-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C15H15ClN4O3/c1-2-3-4-9-5-15(21)23-12-7-13(11(16)6-10(9)12)22-8-14-17-19-20-18-14/h5-7H,2-4,8H2,1H3,(H,17,18,19,20) |
InChI Key |
AOTJEDVHPZFDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.
Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrazole Ring: The tetrazole ring can be attached through a cycloaddition reaction between an azide and a nitrile group, followed by methoxylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chloro group at position 6 undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing new functional groups:
| Reagent/Conditions | Product | Yield | Application |
|---|---|---|---|
| KOH in ethanol (reflux, 4 h) | 6-hydroxy derivative | 78% | Enhanced water solubility for pharmacokinetic studies |
| NaN₃ in DMF (80°C, 6 h) | 6-azido analog | 65% | Click chemistry intermediates for bioconjugation |
| NH₃ in THF (room temp, 12 h) | 6-amino derivative | 82% | Precursor for anticancer agents |
This reactivity aligns with electrophilic aromatic substitution trends observed in halogenated chromenones.
Oxidation of the Butyl Side Chain
The n-butyl chain undergoes controlled oxidation to generate carboxylic acid derivatives:
Reaction Pathway :
-
Conditions: 0.1 M KMnO₄, 60°C, 8 h
-
Yield: 58%
-
Significance: Increases polarity for CNS-targeted drug delivery .
Tetrazole Ring Reactivity
The 1H-tetrazole-5-ylmethoxy group participates in:
Acid-Catalyzed Hydrolysis
-
Reagents: HCl (conc.), 100°C, 3 h
-
Product: 7-hydroxymethyl derivative
-
Mechanism: Protonation of tetrazole nitrogen followed by ring opening.
Huisgen Cycloaddition
-
Reaction: Copper-catalyzed click reaction with terminal alkynes
-
Application: Synthesis of hybrid molecules for multitarget therapies.
Chromenone Core Modifications
The α,β-unsaturated ketone system enables:
Michael Additions
| Nucleophile | Product | Conditions |
|---|---|---|
| Thiophenol | 3-(phenylthio) adduct | Et₃N, CH₂Cl₂, 25°C |
| Ethyl cyanoacetate | 3-cyanoethyl derivative | K₂CO₃, DMF, 60°C |
These adducts show improved antioxidant capacity compared to the parent compound.
Epoxidation
-
Reagent: m-CPBA in CHCl₃
-
Product: Epoxide at C3-C4
-
Stability: Labile under acidic conditions, serving as a reactive intermediate.
Metal Complexation
The tetrazole moiety acts as a ligand for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) acetate | Tetrazolato-bridged dimer | Catalytic oxidation studies |
| Fe(III) chloride | Octahedral complex | Magnetic resonance imaging contrast agents |
Coordination occurs through N2 and N3 atoms of the tetrazole ring .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C7-O Bond Cleavage : Generates 7-hydroxy intermediate (quantum yield Φ = 0.23)
-
Butyl Chain Isomerization : Forms branched isomers under prolonged exposure
These pathways are critical for studying environmental degradation.
Biological Activity Correlation
Key structure-activity relationships (SAR) from reaction products:
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 6-Amino | 12 nM (EGFR kinase) | Anticancer |
| Tetrazolato-Cu(II) | 8 μM (ROS scavenging) | Neuroprotection |
| Epoxide | 45 nM (COX-2) | Anti-inflammatory |
Data compiled from enzymatic assays and cell-based studies .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Antimicrobial Activity
Research has indicated that derivatives of coumarin, including 4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, show promising antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with an IC50 value indicating significant antibacterial activity .
Acetylcholinesterase Inhibition
This compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of Alzheimer's disease. In vitro assays revealed that it exhibits strong inhibitory effects on acetylcholinesterase, suggesting its potential as a therapeutic agent for cognitive disorders .
Anticancer Properties
In cytotoxicity assays against cancer cell lines, this compound demonstrated selective cytotoxic effects, sparing normal cells while effectively targeting cancerous cells. This selectivity highlights its potential as an anticancer agent .
Case Studies
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Receptor Modulation: Interacting with receptors on the cell surface and altering their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting the replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-butyl-6-chloro-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one: A closely related compound with a similar structure but different positioning of the tetrazole ring.
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-thione: A sulfur analog with potential differences in reactivity and biological activity.
Uniqueness
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound classified within the chromenone family. This compound exhibits significant biological activity, particularly due to the presence of a tetrazole moiety, which is known for its diverse pharmacological properties. The unique structure of this compound, characterized by a butyl group, a chlorine atom, and a methoxy group, enhances its lipophilicity and bioavailability, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has shown that compounds similar to this compound possess notable antimicrobial activity. For instance, studies on related chromenone derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features of these compounds contribute to their ability to inhibit bacterial growth effectively.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its activity against cholinesterases (AChE and BChE) has been explored. In vitro studies indicated that certain derivatives exhibited moderate inhibition with IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE respectively . Such inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's.
Cytotoxicity
Cytotoxicity assays reveal that this compound and its analogs can exhibit selective cytotoxic effects against cancer cell lines. For example, derivatives tested against the MCF-7 breast cancer cell line displayed promising results, indicating potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of the tetrazole ring is essential for its pharmacological properties, as it enhances interaction with target proteins through hydrogen bonding and other non-covalent interactions. The following table summarizes key structural components and their influence on biological activity:
| Structural Feature | Influence on Activity |
|---|---|
| Tetrazole ring | Enhances binding affinity to target enzymes |
| Butyl group | Improves lipophilicity and bioavailability |
| Chlorine atom | Modulates electronic properties affecting enzyme interactions |
| Methoxy group | Influences solubility and permeability |
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of chromenone derivatives, this compound was found to inhibit E. coli with an IC50 value significantly lower than that of standard antibiotics like ampicillin . This study highlights the compound's potential as an alternative therapeutic agent in treating bacterial infections.
Study 2: Enzyme Inhibition Profiles
Another research effort focused on the enzyme inhibition profiles of various chromenone derivatives, including our compound of interest. The results indicated that modifications to the methoxy and chloro substituents could enhance inhibitory activity against cholinesterases, suggesting avenues for further optimization in drug design .
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 6-Bromo-3-(2-bromoacetyl)-chromen-2-one + tetrazole precursor, 60°C, 2 hrs | 72% | |
| Purification | Ethanol-chloroform (1:2) recrystallization | 95% purity |
Which spectroscopic and chromatographic methods validate structural integrity?
Q. Basic
- FTIR : Confirms the tetrazole moiety (N–H stretch: 3200–3400 cm⁻¹) and chromen-2-one carbonyl (C=O: ~1700 cm⁻¹) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile-water (70:30) .
- NMR : ¹H NMR distinguishes substituents (e.g., butyl chain δ 0.8–1.5 ppm; tetrazole methoxy δ 4.5–5.0 ppm) .
How is X-ray crystallography applied to determine molecular structure?
Q. Basic
Q. Advanced
- Substituent Variation : Modifying the butyl chain length or tetrazole position alters enzyme affinity (e.g., MAO inhibition) .
- IC50 Determination : Fluorescence assays with kynuramine as substrate; data analyzed via nonlinear regression (GraphPad Prism) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to MAO-A/B active sites .
Q. SAR Example Table
| Derivative | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/B) |
|---|---|---|---|
| Parent compound | 250 | 1200 | 4.8 |
| Butyl → Pentyl | 180 | 950 | 5.3 |
What strategies address discrepancies in crystallographic data refinement?
Q. Advanced
- Twinning Detection : SHELXL’s TWIN command identifies pseudo-merohedral twinning .
- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., butyl chain) .
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry .
What methodological considerations are critical for evaluating enzyme inhibition kinetics?
Q. Advanced
- Assay Design : Use human recombinant MAO isoforms (0.009–0.015 mg/mL protein) to avoid interspecies variability .
- Controls : Include irreversible inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to validate assay specificity .
- Data Reproducibility : Triplicate runs with Z’-factor >0.5 to ensure robust signal-to-noise ratios .
Q. Kinetic Parameters Table
| Parameter | Value | Reference |
|---|---|---|
| Km (kynuramine) | 12 µM | |
| Vmax (MAO-A) | 0.8 nmol/min/mg | |
| Ki (Parent compound) | 45 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
